
2-Heptyldecyl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Heptyldecyl octadecanoate can be synthesized through the esterification reaction between octadecanoic acid (stearic acid) and 2-heptyldecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to drive the reaction to completion. The general reaction is as follows:
C18H36O2 (stearic acid) + C17H36O (2-heptyldecanol) → C35H70O2 (2-heptyldecyl octadecanoate) + H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors or reactive distillation techniques to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction under milder conditions.
Types of Reactions:
Transesterification: This ester can participate in transesterification reactions with other alcohols to form different esters and alcohols.
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, under specific conditions, they can be converted to other functional groups.
Common Reagents and Conditions:
Acidic Hydrolysis: Using strong acids like hydrochloric acid or sulfuric acid.
Basic Hydrolysis (Saponification): Using bases like sodium hydroxide or potassium hydroxide.
Transesterification: Catalyzed by acids, bases, or enzymes.
Major Products Formed:
Hydrolysis: Octadecanoic acid and 2-heptyldecanol.
Transesterification: New esters and alcohols depending on the reacting alcohol.
Wissenschaftliche Forschungsanwendungen
2-Heptyldecyl octadecanoate has diverse applications in scientific research and industry:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based formulations.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties
Wirkmechanismus
The mechanism of action of 2-heptyldecyl octadecanoate primarily involves its interaction with lipid membranes and its ability to form stable emulsions. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes .
Vergleich Mit ähnlichen Verbindungen
- Heptadecanyl stearate (Stearic acid, heptadecyl ester)
- Cetyl palmitate (Hexadecyl hexadecanoate)
- Glyceryl monostearate (Glycerol monostearate)
Comparison: 2-Heptyldecyl octadecanoate is unique due to its specific alkyl chain length and branching, which can influence its physical properties and interactions with other molecules. Compared to similar compounds like heptadecanyl stearate and cetyl palmitate, it may offer different melting points, solubility, and emollient properties, making it suitable for specific applications in cosmetics and pharmaceuticals .
Eigenschaften
CAS-Nummer |
90326-96-8 |
|---|---|
Molekularformel |
C35H70O2 |
Molekulargewicht |
522.9 g/mol |
IUPAC-Name |
2-heptyldecyl octadecanoate |
InChI |
InChI=1S/C35H70O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-26-29-32-35(36)37-33-34(30-27-24-12-9-6-3)31-28-25-14-11-8-5-2/h34H,4-33H2,1-3H3 |
InChI-Schlüssel |
NGVVXRLQCKNIFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


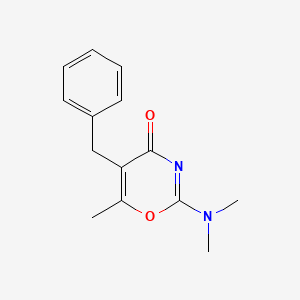
![16-Oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14375769.png)


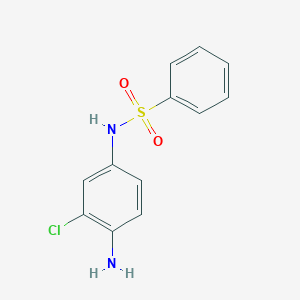
![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
![1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14375804.png)
silane](/img/structure/B14375810.png)
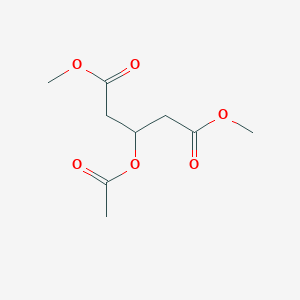
![{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14375815.png)
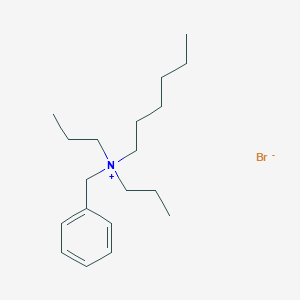
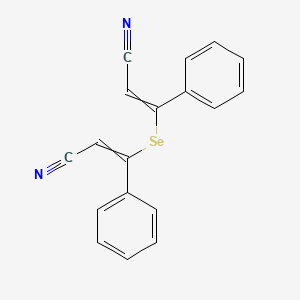
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14375837.png)
